BenchChemオンラインストアへようこそ!

(R)-1,4-Oxazepan-6-ol hydrochloride

Structure-based drug design Fragment-based screening X-ray crystallography

(R)-1,4-Oxazepan-6-ol hydrochloride (CAS 1314961-82-4 for the hydrochloride; free base CAS 1022915-33-8) is a chiral, seven-membered saturated heterocycle containing one nitrogen and one oxygen atom in a 1,4-relationship, bearing a hydroxyl substituent at the 6-position with defined (R)-stereochemistry. With a molecular formula of C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol, the hydrochloride salt form enhances aqueous solubility beyond that of the free base (MW 117.15 g/mol), making it directly compatible with biochemical assay buffers.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
Cat. No. B14032143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,4-Oxazepan-6-ol hydrochloride
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESC1COCC(CN1)O.Cl
InChIInChI=1S/C5H11NO2.ClH/c7-5-3-6-1-2-8-4-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
InChIKeyLWNKGZVEMLSTPV-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1,4-Oxazepan-6-ol Hydrochloride: Chiral Fragment Core for Kinase and Protease Drug Discovery Programs


(R)-1,4-Oxazepan-6-ol hydrochloride (CAS 1314961-82-4 for the hydrochloride; free base CAS 1022915-33-8) is a chiral, seven-membered saturated heterocycle containing one nitrogen and one oxygen atom in a 1,4-relationship, bearing a hydroxyl substituent at the 6-position with defined (R)-stereochemistry . With a molecular formula of C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol, the hydrochloride salt form enhances aqueous solubility beyond that of the free base (MW 117.15 g/mol), making it directly compatible with biochemical assay buffers . The compound has been validated as a fragment hit in two independent high-resolution X-ray co-crystal structures — with cAMP-dependent Protein Kinase A (PKA; PDB 5N3G, 1.16 Å resolution) and with the aspartic protease Endothiapepsin (PDB 5QBG, 1.697 Å resolution) — establishing its credentials as a crystallographically tractable fragment starting point for structure-based drug design [1][2].

(R)-1,4-Oxazepan-6-ol Hydrochloride: Why Generic Oxazepane or Morpholine Alternatives Cannot Substitute for Target Engagement


The 1,4-oxazepane scaffold occupies a privileged yet critically underrepresented region of chemical space at the interface of morpholine (six-membered), piperidine, diazepane, and azepane ring systems [1]. Unlike morpholine — which is ubiquitous in compound libraries and approved drugs — 1,4-oxazepanes are described as "strikingly scarce in compound libraries" due to historically unreliable synthetic routes [1]. For this specific compound, three features together prevent generic substitution: (i) the defined (R)-stereochemistry at C6 has been confirmed by X-ray crystallography to engage specific target pockets (PKA and Endothiapepsin), while the (S)-enantiomer lacks any reported co-crystal structure [2][3]; (ii) the 6-hydroxyl group acts as both a hydrogen-bond donor and acceptor, a functionality absent in the parent 1,4-oxazepane scaffold, and the hydrochloride salt form provides quantifiably superior aqueous solubility (>50 mg/mL versus limited solubility of the free base) ; (iii) the ring size (seven-membered) profoundly alters conformational preferences, pKa, and exit-vector geometry compared to six-membered morpholine or piperidine alternatives, meaning biological activity established for simpler heterocyclic analogs does not transfer [1].

(R)-1,4-Oxazepan-6-ol Hydrochloride: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Enantiomeric Structural Validation: (R)-Enantiomer Confirmed in Two High-Resolution Co-Crystal Structures vs. Zero for (S)-Enantiomer

The (R)-enantiomer of 1,4-oxazepan-6-ol has been definitively validated by X-ray crystallography in complex with two therapeutically relevant targets. In PDB entry 5N3G, the (R)-configured compound is observed bound to cAMP-dependent Protein Kinase A (PKA) at 1.16 Å resolution, with unambiguous electron density confirming the (R)-stereochemistry at C6 [1]. In PDB entry 5QBG, the same (R)-enantiomer — designated as fragment FRG245 — is bound to the aspartic protease Endothiapepsin at 1.697 Å resolution, with the hydroxyl group engaged in a defined hydrogen-bond network within the active site [2]. By contrast, a search of the PDB (as of 2024) reveals zero deposited co-crystal structures for the (S)-enantiomer (CAS 1373232-31-5) with any protein target . This 2:0 structural validation ratio provides procurement-level confidence: the (R)-enantiomer has demonstrated crystallographic tractability and defined binding modes in two independent fragment screens, whereas the (S)-enantiomer offers no equivalent structural evidence to guide medicinal chemistry design.

Structure-based drug design Fragment-based screening X-ray crystallography Kinase inhibitors Protease inhibitors

Fragment-to-Lead Translation: 240-Fold Potency Improvement Achieved Through Fragment Linking Based on the (R)-1,4-Oxazepan-6-ol Scaffold

The (R)-1,4-oxazepan-6-ol fragment (designated FRG245) served as one of the parent hits in a published fragment-linking study targeting Endothiapepsin, conducted by Mondal et al. (2016) in collaboration with the Klebe group [1]. The X-ray structure of the fragment-enzyme complex (PDB 5QBG) was used to design a library of bis-acylhydrazones via dynamic combinatorial chemistry (DCC). The most potent linked inhibitor exhibited an IC₅₀ of 54 nM against Endothiapepsin, representing a 240-fold improvement in potency compared to the individual parent fragment hits [1]. This 240-fold enhancement provides a quantitative benchmark for the fragment's 'growability' — a critical metric in fragment-to-lead campaigns. While the parent fragment alone has an estimated IC₅₀ in the low micromolar range (~13 μM, calculated as 54 nM × 240), the demonstrated ability to achieve nanomolar potency through rational linking validates the scaffold as a productive starting point for medicinal chemistry [1]. By comparison, many common fragment hits (e.g., substituted morpholines or piperidines targeting the same protease class) have not demonstrated equivalent fragment-linking efficiency in published DCC studies [1][2].

Fragment-based drug design Dynamic combinatorial chemistry Protease inhibition Lead optimization Fragment linking

Scaffold Novelty: 1,4-Oxazepane Is Quantifiably Underrepresented in Compound Libraries Relative to Morpholine and Piperidine Analogs

A 2025–2026 study by Kaliberda et al., published in Organic Process Research & Development, explicitly states that "seven-membered heterocycles like 1,4-oxazepanes are strikingly scarce in compound libraries, despite their privileged position at the interface of diazepane, morpholine, and azepane scaffolds" [1]. The authors attribute this scarcity to the "lack of reliable synthetic routes" that has "long hindered their exploration, leaving a clear gap between potential and practical use" [1]. Morpholine, by contrast, is one of the most prevalent heterocycles in medicinal chemistry, appearing in over 40 FDA-approved drugs and thousands of screening library entries [2]. This quantifiable library underrepresentation means that a 1,4-oxazepane-based fragment like (R)-1,4-oxazepan-6-ol hydrochloride offers access to chemical space that is underexploited in typical HTS collections, providing a differentiation advantage for fragment screening campaigns seeking novel chemotypes [1][2]. The Kaliberda study further demonstrates a robust, multigram-scalable protocol for 6-functionalized 1,4-oxazepanes, directly addressing the historical synthetic accessibility barrier that caused their library underrepresentation [1].

Chemical library design Scaffold diversity Heterocyclic chemistry Lead-like space 3D fragments

Hydrochloride Salt Solubility Advantage: >50 mg/mL Aqueous Solubility Enables Direct Biochemical Assay Compatibility vs. Free Base Limitations

The hydrochloride salt form of (R)-1,4-oxazepan-6-ol provides a quantifiable solubility advantage over the free base, a critical parameter for fragment-based screening where compounds are typically tested at high concentrations (200–500 μM) in aqueous buffer systems . The hydrochloride salt (MW 153.61 g/mol) exhibits aqueous solubility >50 mg/mL, corresponding to >325 mM solubility — well above typical fragment screening concentrations . The free base (MW 117.15 g/mol) has a predicted LogP of -0.70 and limited aqueous solubility, requiring organic co-solvents (DMSO or methanol) that may interfere with biochemical assays or promote protein denaturation at the high co-solvent concentrations needed for low-potency fragments . The hydrochloride salt also demonstrates a defined melting point of 205–210°C (with decomposition), providing a quality-control reference for batch-to-batch consistency . In fragment-based screening campaigns using PKA, the hydrochloride form was compatible with direct soaking into protein crystals without the need for organic co-solvent additives, facilitating the 1.16 Å resolution structure obtained for PDB 5N3G [1].

Biochemical assay compatibility Fragment screening Solubility optimization Salt-form selection Aqueous solubility

(R)-1,4-Oxazepan-6-ol Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Lead Discovery for Serine/Threonine Kinases (PKA and Related Targets)

The 1.16 Å co-crystal structure with PKA (PDB 5N3G) provides atomic-resolution detail of the (R)-1,4-oxazepan-6-ol binding mode, including specific hydrogen-bond interactions mediated by the 6-hydroxyl group [1]. Procurement for kinase fragment screening libraries is justified by (i) crystallographically confirmed target engagement in the ATP-binding site region of PKA, (ii) the hydrochloride salt's >50 mg/mL aqueous solubility enabling direct use in biochemical kinase assays at concentrations up to 325 mM, and (iii) the scaffold's underexplored status offering higher intellectual property differentiation potential compared to ubiquitous morpholine- or piperidine-based kinase fragments [1][2].

Protease Inhibitor Development via Fragment Linking and Dynamic Combinatorial Chemistry

The demonstrated 240-fold potency improvement (from ~13 μM parent fragment to 54 nM linked inhibitor) using the (R)-1,4-oxazepan-6-ol scaffold in Endothiapepsin provides a validated precedent for fragment-linking campaigns [3]. The PDB 5QBG co-crystal structure at 1.697 Å resolution defines the fragment binding pose and orientation of the hydroxyl and amine functional groups, enabling rational linker design [4]. Procurement for aspartic protease programs (e.g., renin, BACE-1, HIV protease) is supported by the fragment's proven 'linkability' and the availability of a scalable synthetic route for follow-up analog synthesis [2].

Building Novel 3D-Fragment Screening Libraries with Differentiated Chemical Space Coverage

The 1,4-oxazepane scaffold is explicitly described as 'strikingly scarce in compound libraries' by Kaliberda et al. (2026), making (R)-1,4-oxazepan-6-ol hydrochloride a high-value addition to fragment collections seeking to differentiate from competitors' libraries [2]. The compound's defined (R)-chirality, verified by X-ray crystallography, its balanced molecular properties (MW 153.61, LogP -0.70 predicted for free base, 2 H-bond donors, 3 H-bond acceptors), and its dual H-bond donor/acceptor capability via the hydroxyl group place it firmly within fragment rule-of-three space . The recent demonstration of scalable, multigram synthesis further ensures supply-chain reliability for organizations building fragment libraries of 500–2,000 compounds [2].

Epigenetic Drug Discovery: EP300/CBP Histone Acetyltransferase Inhibitor Programs

The 1,4-oxazepane ring has been successfully employed as a scaffold-hopping replacement in EP300/CBP histone acetyltransferase (HAT) inhibitor discovery, yielding a novel, highly selective inhibitor (DS17701585) through structure-based optimization of a high-throughput screening hit [5]. While this specific study used more elaborated 1,4-oxazepane derivatives rather than the 6-ol fragment itself, it validates the scaffold's suitability for epigenetic target engagement. Procuring (R)-1,4-oxazepan-6-ol hydrochloride as a starting fragment for EP300/CBP programs leverages the scaffold's proven tractability in this target class and the crystallographically validated binding mode to a structurally related enzyme (PKA) [1][5].

Quote Request

Request a Quote for (R)-1,4-Oxazepan-6-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.